molecular formula C13H15NO2 B8393246 7-(2-Methoxyethoxy)-2-methylquinoline

7-(2-Methoxyethoxy)-2-methylquinoline

Cat. No. B8393246
M. Wt: 217.26 g/mol
InChI Key: NHNQCSDOSXGVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Methoxyethoxy)-2-methylquinoline is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(2-Methoxyethoxy)-2-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-Methoxyethoxy)-2-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-(2-Methoxyethoxy)-2-methylquinoline

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

7-(2-methoxyethoxy)-2-methylquinoline

InChI

InChI=1S/C13H15NO2/c1-10-3-4-11-5-6-12(9-13(11)14-10)16-8-7-15-2/h3-6,9H,7-8H2,1-2H3

InChI Key

NHNQCSDOSXGVMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)OCCOC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-methylquinolin-7-ol (0.20 g, 1.3 mmol), 1-bromo-2-methoxyethane (0.24 mL, 2.5 mmol) and potassium carbonate (0.52 g, 3.8 mmol) in acetone (5.0 mL, 1.3 mmol) was heated at 70° C. for 12 hours. The cooled reaction mixture was diluted with water (10 mL) extracted with dichloromethane (3×20 mL). The combined organic extracts were dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by normal phase chromatography on silica gel (10-50% ethyl acetate/hexanes) to provide title compound (0.16 g, 60%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

To a stirred mixture of 2-methylquinolin-7-ol (300 mg, 1.88 mmol), Cs2CO3 (1.84 g, 5.65 mmol) and NMP (10 mL) was added 1-bromo-2-methoxyethane (0.786 g, 5.65 mmol). The reaction mixture was stirred at ambient temperature overnight. The reaction was partitioned between ether and water. The aqueous layer was extracted with ether. The combined organic layers were washed with water and brine, dried and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (2:1 to 1:2 hexanes/EtOAc) to give 7-(2-methoxyethoxy)-2-methylquinoline (235 mg, 57%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.786 g
Type
reactant
Reaction Step Two

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